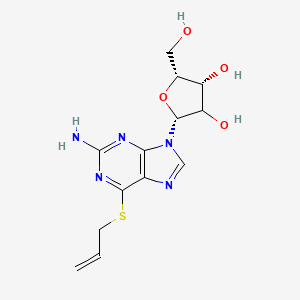
Dimethyl hexanedioate-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl hexanedioate-d8, also known as dimethyl adipate-d8, is an isotopically labeled compound where the hydrogen atoms are replaced with deuterium. This compound is a derivative of hexanedioic acid, commonly known as adipic acid. The molecular formula for this compound is C8H14O4, and it is primarily used in research applications due to its unique isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl hexanedioate-d8 can be synthesized through the esterification of hexanedioic acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of deuterated methanol (CD3OD) ensures the incorporation of deuterium atoms into the final product. The reaction mixture is then subjected to distillation to separate the desired ester from any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl hexanedioate-d8 undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield hexanedioic acid and methanol.
Reduction: Reduction of the ester can produce hexanediol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide, under reflux conditions.
Major Products Formed
Hydrolysis: Hexanedioic acid and methanol.
Reduction: Hexanediol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Dimethyl hexanedioate-d8 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of molecules in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of molecules within biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and polymers, where isotopic labeling helps in understanding the properties and behavior of the materials.
Wirkmechanismus
The mechanism of action of dimethyl hexanedioate-d8 is primarily related to its role as a tracer molecule. The incorporation of deuterium atoms allows researchers to track the movement and transformation of the compound within a system. This is particularly useful in studying reaction mechanisms, metabolic pathways, and drug interactions. The deuterium atoms do not significantly alter the chemical properties of the compound, but they provide a distinct signature that can be detected using various analytical techniques.
Vergleich Mit ähnlichen Verbindungen
Dimethyl hexanedioate-d8 is similar to other isotopically labeled esters, such as:
Dimethyl succinate-d6: An isotopically labeled ester of succinic acid.
Dimethyl glutarate-d6: An isotopically labeled ester of glutaric acid.
Dimethyl sebacate-d10: An isotopically labeled ester of sebacic acid.
Uniqueness
The uniqueness of this compound lies in its specific isotopic labeling and its application in tracing studies. The presence of deuterium atoms provides a distinct advantage in analytical studies, allowing for precise tracking and analysis of the compound’s behavior in various systems.
Eigenschaften
Molekularformel |
C8H14O4 |
|---|---|
Molekulargewicht |
182.24 g/mol |
IUPAC-Name |
dimethyl 2,2,3,3,4,4,5,5-octadeuteriohexanedioate |
InChI |
InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3/i3D2,4D2,5D2,6D2 |
InChI-Schlüssel |
UDSFAEKRVUSQDD-SQUIKQQTSA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)OC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |
Kanonische SMILES |
COC(=O)CCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


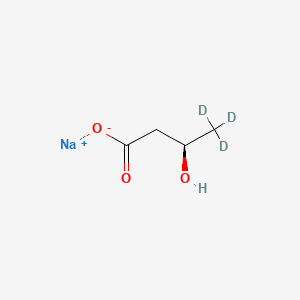
![[5'-13C]uridine](/img/structure/B12394831.png)
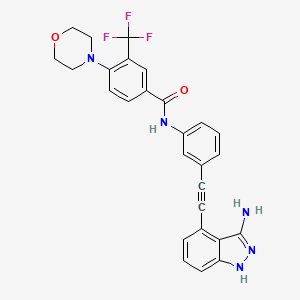
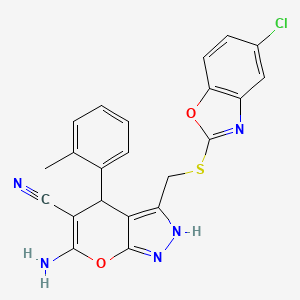
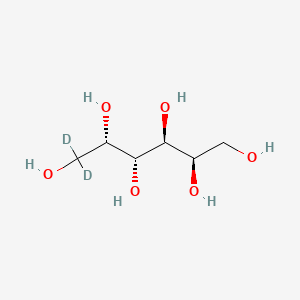

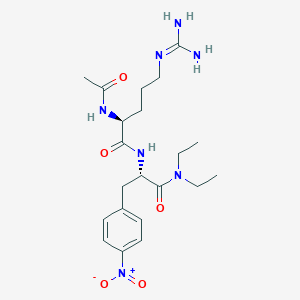


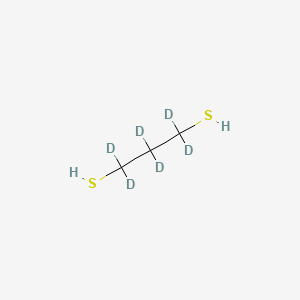

![1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12394883.png)

